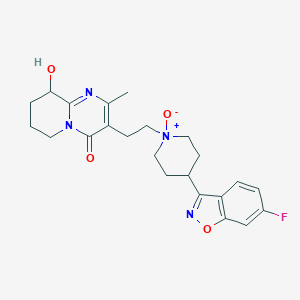

N-oxyde de palipéridone

Vue d'ensemble

Description

Il est structurellement apparenté au lanoconazole et a été développé pour le traitement des infections fongiques superficielles, telles que la dermatophytose et la candidose cutanée . NND-502 est connu pour sa puissante activité antifongique et a montré une efficacité supérieure à celle d'autres agents antifongiques comme le lanoconazole et la terbinafine .

Applications De Recherche Scientifique

NND-502 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of imidazole derivatives and their interactions with various reagents

Biology: Investigated for its antifungal activity against a variety of fungal strains, including dermatophytes and yeast-like fungi

Medicine: Developed as a topical antifungal agent for the treatment of superficial fungal infections. .

Industry: Used in the formulation of antifungal creams and solutions for the treatment of skin infections

Mécanisme D'action

Target of Action

Paliperidone N-Oxide, also known as Paliperidone, primarily targets dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism leads to decreased neurotransmission of these pathways, which can help to alleviate symptoms of conditions like schizophrenia.

Biochemical Pathways

Paliperidone’s action on the D2 and 5HT2A receptors affects the dopaminergic and serotonergic pathways respectively . By blocking these receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia. Additionally, Paliperidone has been shown to improve mitochondrial function, which could have implications in conditions like Huntington’s Disease .

Pharmacokinetics

The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME) . Paliperidone has an oral bioavailability of 28% . It has an elimination half-life of 23 hours when taken by mouth . In terms of excretion, about 1% is unchanged in urine and 18% is unchanged in feces . These properties impact the drug’s bioavailability and the duration of its therapeutic effects.

Result of Action

The molecular and cellular effects of Paliperidone’s action include changes in neurotransmitter levels and receptor activity. By antagonizing D2 and 5HT2A receptors, Paliperidone can help to regulate the imbalances in these neurotransmitters seen in conditions like schizophrenia . Additionally, Paliperidone has been shown to improve mitochondrial function , which could have implications in conditions like Huntington’s Disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paliperidone. For example, early-life exposure to environmental factors may increase the risk for schizophrenia via inflammatory mechanisms .

Analyse Biochimique

Biochemical Properties

Paliperidone N-Oxide, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone, the parent compound, is known to have affinity for dopamine D2 and serotonin 5-HT2A receptors . It’s plausible that Paliperidone N-Oxide may share similar biochemical interactions, although specific studies on Paliperidone N-Oxide are limited.

Cellular Effects

Paliperidone, its parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Paliperidone N-Oxide may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of Paliperidone N-Oxide is not well-understood. It’s likely to act via a similar pathway to Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Paliperidone N-Oxide in animal models are limited. Studies on Paliperidone have shown dose-dependent effects in rats .

Metabolic Pathways

The metabolic pathways involving Paliperidone N-Oxide are not well-characterized. Paliperidone, its parent compound, is known to undergo biotransformation through oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La formule chimique de NND-502 est ®-(E)-[4-(2,4-dichlorophényl)-1,3-dithiolan-2-ylidène]-1-imidazolylacétonitrile . La préparation implique généralement les étapes suivantes :

Formation de l'intermédiaire cétène dithioacétal : Cette étape implique la réaction du 2,4-dichlorobenzaldéhyde avec un dérivé de dithiolane en conditions acides.

Introduction de la partie imidazole : L'intermédiaire cétène dithioacétal est ensuite mis à réagir avec l'imidazole en présence d'une base pour former le produit final, NND-502.

Méthodes de production industrielle

La production industrielle de NND-502 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est essentielle pour obtenir du NND-502 de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

NND-502 subit diverses réactions chimiques, notamment :

Oxydation : NND-502 peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction de NND-502 peut conduire à la formation de dérivés thiols.

Substitution : NND-502 peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie imidazole

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés imidazoles substitués

Applications de la recherche scientifique

NND-502 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés imidazoles et leurs interactions avec divers réactifs

Biologie : Étudié pour son activité antifongique contre une variété de souches fongiques, notamment les dermatophytes et les champignons de type levure

Médecine : Développé comme agent antifongique topique pour le traitement des infections fongiques superficielles. .

Industrie : Utilisé dans la formulation de crèmes et de solutions antifongiques pour le traitement des infections cutanées

Mécanisme d'action

NND-502 exerce ses effets antifongiques en inhibant l'enzyme stérol 14-α-déméthylase, qui est impliquée dans la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. L'inhibition de cette enzyme conduit à une diminution de l'ergostérol et à l'accumulation d'intermédiaires stéroliques toxiques, entraînant la mort des cellules fongiques . NND-502 est plus efficace pour inhiber la biosynthèse de l'ergostérol que le lanoconazole et le bifonazole .

Comparaison Avec Des Composés Similaires

Composés similaires

Lanoconazole : Un composé racémique de structure similaire à celle du NND-502 mais moins puissant.

Terbinafine : Un agent antifongique de la classe des allylamine ayant un mécanisme d'action différent.

Bifonazole : Un autre agent antifongique imidazole de puissance inférieure à celle du NND-502

Unicité de NND-502

NND-502 est unique en raison de sa nature optiquement active et de sa puissance supérieure à celle d'autres agents antifongiques. Il a montré une efficacité supérieure dans les études in vitro et in vivo, ce qui en fait un candidat prometteur pour le traitement des infections fongiques superficielles .

Propriétés

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHBNZGNKDZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647306 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-08-6 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-oxo-1lambda~5~-piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

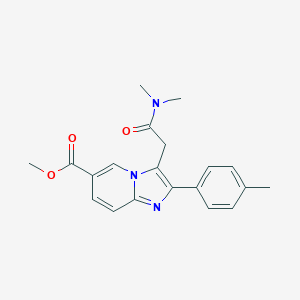

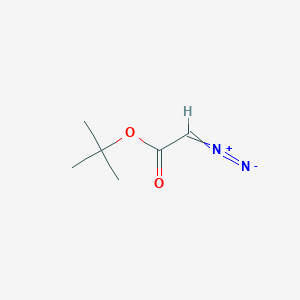

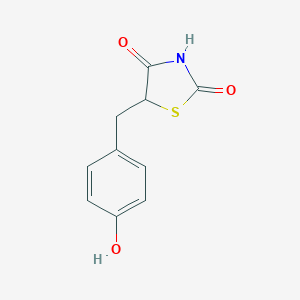

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)